molecular formula C22H24FN3O2S B6550754 N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040657-94-0

N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6550754
CAS No.: 1040657-94-0
M. Wt: 413.5 g/mol
InChI Key: VRFICSHFXGWXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound with intriguing properties and potential applications in various fields. Its unique structure features multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves several steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the 2-methylphenyl intermediate: React 4-diethylamino-2-methylphenol with appropriate reagents to introduce the desired substituents.

  • Oxazole Ring Formation: Synthesize the oxazole ring through a cyclization reaction involving 4-fluorophenyl precursors.

  • Coupling Reactions: Couple the intermediates using reagents such as thiols and acetic acid derivatives to form the final acetamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route for scale-up. Techniques such as continuous flow chemistry can be employed to enhance efficiency and yield. Reaction conditions like temperature, pressure, and solvent choice are optimized to minimize by-products and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the oxazole ring or the acetamide group, leading to various reduced intermediates.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids under controlled conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Conditions may vary depending on the specific site of substitution, with common reagents including halides and amines.

Major Products

The major products from these reactions include sulfoxides, sulfones, reduced amides, and various substituted aromatic compounds.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has a range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

  • Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

  • Industry: Employed in the development of new materials with specialized properties.

Mechanism of Action

The compound exerts its effects through several potential mechanisms:

  • Molecular Targets: It may interact with specific proteins or enzymes, modulating their activity.

  • Pathways Involved: The interaction with cellular pathways, such as signaling cascades or metabolic processes, can lead to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide stands out due to its combination of functional groups and unique structure. Similar compounds include:

  • N-[4-(dimethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: : Featuring a dimethylamino group instead of a diethylamino group.

  • N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: : Substitution of the fluorophenyl group with a chlorophenyl group.

This compound’s distinct structure and reactivity make it a valuable tool for various scientific endeavors.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c1-4-26(5-2)18-10-11-19(15(3)12-18)25-21(27)14-29-22-24-13-20(28-22)16-6-8-17(23)9-7-16/h6-13H,4-5,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFICSHFXGWXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.